molecular formula C12H14N2O3 B2979451 2-ethoxy-N-(2-oxoindolin-5-yl)acetamide CAS No. 921838-82-6

2-ethoxy-N-(2-oxoindolin-5-yl)acetamide

Cat. No. B2979451
CAS RN: 921838-82-6
M. Wt: 234.255
InChI Key: UCOVAAANRYPQAC-UHFFFAOYSA-N
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Description

“2-ethoxy-N-(2-oxoindolin-5-yl)acetamide” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is part of a class of compounds known as 2-oxoindoline-based acetohydrazides .


Synthesis Analysis

The synthesis of this compound involves the use of 5-aminoindolin-2-one. The procedure for the synthesis of N-(2-oxoindolin-6-yl)acetamide was followed, except substituting 5-aminoindolin-2-one. The title compound was prepared as a beige solid.


Molecular Structure Analysis

The molecular structure of “2-ethoxy-N-(2-oxoindolin-5-yl)acetamide” can be analyzed using techniques such as IR, NMR (1H-NMR and 13C-NMR), elemental analysis, and X-ray crystallography . The most important peak was the singlet at around 4.4–5.3 ppm of 1H NMR spectra which attributable for two protons occurred of the methylene protons of N-alkylated compounds .


Chemical Reactions Analysis

The chemical reactions involving “2-ethoxy-N-(2-oxoindolin-5-yl)acetamide” have been studied in the context of its potential as an antitumor agent . The compound showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-ethoxy-N-(2-oxoindolin-5-yl)acetamide” can be analyzed using techniques such as NMR. The compound was prepared as a beige solid.

Scientific Research Applications

Synthesis and Antimicrobial Applications

A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some compounds exhibited promising antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Structural Orientations and Coordination Chemistry

Research on amide derivatives, including those structurally related to 2-ethoxy-N-(2-oxoindolin-5-yl)acetamide, has provided insights into their spatial orientations and anion coordination abilities. These studies offer valuable information for designing compounds with specific chemical properties and potential applications in material science and coordination chemistry (Kalita & Baruah, 2010).

Anticonvulsant Properties

Certain acetamide derivatives have been explored for their anticonvulsant activities. For instance, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have been structurally analyzed, revealing details about their conformation and hydrogen bonding patterns, which are crucial for understanding their anticonvulsant mechanisms (Camerman et al., 2005).

Antitubercular Activity

2-(Quinolin-4-yloxy)acetamides, a class related to the compound of interest, have been identified as potent inhibitors of Mycobacterium tuberculosis growth. These compounds are effective against drug-resistant strains and show low toxicity, indicating their potential as candidates for tuberculosis treatment (Pissinate et al., 2016).

Anti-Inflammatory Applications

Derivatives of 2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid have been synthesized and evaluated for their anti-inflammatory activity using in vitro and in vivo models. These studies highlight the therapeutic potential of these compounds in treating inflammation-related conditions (Nikalje et al., 2015).

Future Directions

The compound “2-ethoxy-N-(2-oxoindolin-5-yl)acetamide” shows promise as a potential antitumor agent . Future research could focus on further exploring its cytotoxic effects and potential applications in cancer treatment .

properties

IUPAC Name

2-ethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-17-7-12(16)13-9-3-4-10-8(5-9)6-11(15)14-10/h3-5H,2,6-7H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOVAAANRYPQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC2=C(C=C1)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(2-oxoindolin-5-yl)acetamide

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